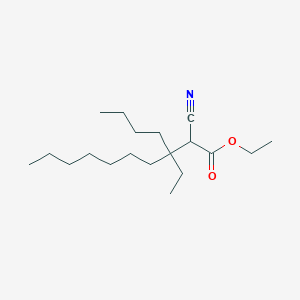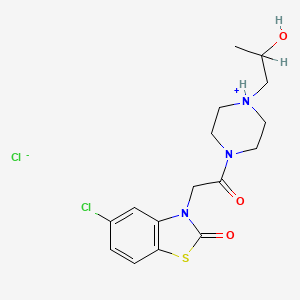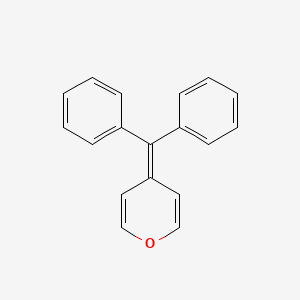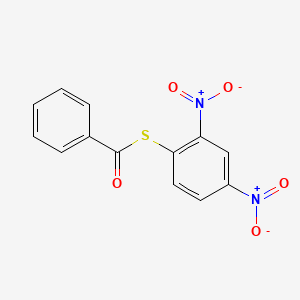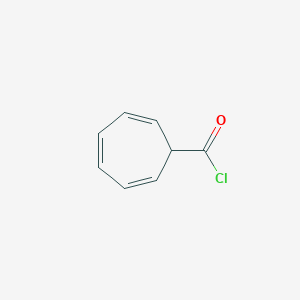
2,5-Dihydrofuran; furan-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydrofuran: and furan-2,5-dione are two distinct but related compounds. 2,5-Dihydrofuran is a heterocyclic organic compound with the formula C4H6O . It is a five-membered ring containing four carbon atoms and one oxygen atom, with two hydrogen atoms attached to the carbon atoms at positions 2 and 5 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dihydrofuran: can be synthesized through various methods, including the dehydration of 2-butene-1,4-diol using catalysts such as alumina or cobalt-containing catalysts . Another method involves the cycloisomerization of conjugated allenones using gold nanoparticles supported on titanium dioxide .
Furan-2,5-dione: is typically produced by the oxidation of benzene or butane in the presence of vanadium pentoxide and molybdenum trioxide catalysts . This process involves the catalytic oxidation of the hydrocarbons to form the anhydride.
Industrial Production Methods
Industrial production of 2,5-dihydrofuran often involves the catalytic dehydration of 2-butene-1,4-diol on alumina or cobalt-containing catalysts . For furan-2,5-dione , the industrial method involves the oxidation of n-butane or benzene in the presence of vanadium and molybdenum oxides .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dihydrofuran: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dihydro-2,5-dimethoxyfuran .
Reduction: It can be reduced to form tetrahydrofuran .
Substitution: It can undergo substitution reactions to form various derivatives.
Furan-2,5-dione: is highly reactive and can undergo:
Hydrolysis: It hydrolyzes to form maleic acid .
Diels-Alder Reactions: It reacts with dienes to form various adducts.
Polymerization: It can polymerize to form polyesters.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions, common reagents include potassium permanganate and chromium trioxide .
Reducing Agents: For reduction reactions, lithium aluminum hydride and sodium borohydride are commonly used.
Major Products
2,5-Dihydro-2,5-dimethoxyfuran: from oxidation of 2,5-dihydrofuran .
Maleic acid: from hydrolysis of furan-2,5-dione .
Polyesters: from polymerization of furan-2,5-dione .
Wissenschaftliche Forschungsanwendungen
2,5-Dihydrofuran: and furan-2,5-dione have diverse applications in scientific research:
Chemistry: 2,5-Dihydrofuran is used as an intermediate in the synthesis of various organic compoundsFuran-2,5-dione is used in the production of resins, coatings, and adhesives.
Biology: Furan-2,5-dione is used in the synthesis of biologically active compounds.
Medicine: Furan-2,5-dione derivatives are used in the development of pharmaceuticals.
Industry: Furan-2,5-dione is used in the production of polymers and copolymers.
Wirkmechanismus
2,5-Dihydrofuran: and furan-2,5-dione exert their effects through various mechanisms:
Vergleich Mit ähnlichen Verbindungen
2,5-Dihydrofuran: and furan-2,5-dione can be compared with similar compounds such as:
Tetrahydrofuran: A fully saturated analog of 2,5-dihydrofuran .
Maleic acid: The hydrolyzed form of furan-2,5-dione .
These comparisons highlight the unique reactivity and applications of 2,5-dihydrofuran and furan-2,5-dione .
Eigenschaften
CAS-Nummer |
36620-92-5 |
|---|---|
Molekularformel |
C8H8O4 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
2,5-dihydrofuran;furan-2,5-dione |
InChI |
InChI=1S/C4H2O3.C4H6O/c5-3-1-2-4(6)7-3;1-2-4-5-3-1/h1-2H;1-2H,3-4H2 |
InChI-Schlüssel |
RWZRGTMMGSIYNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCO1.C1=CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


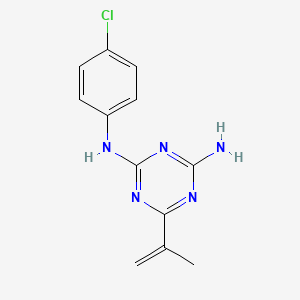
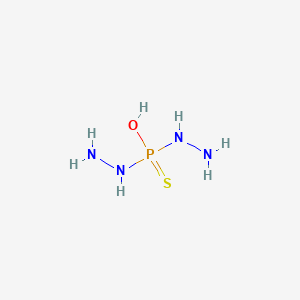

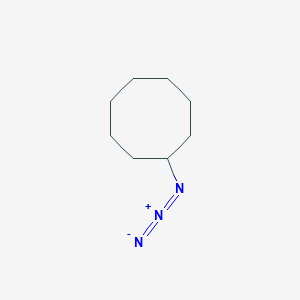

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
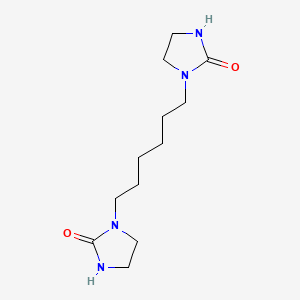
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)

